N-[(4-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
Description
N-[(4-Methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a thiazole-based acetamide derivative characterized by a 2-(phenylamino)thiazole core linked to an acetamide group. The acetamide’s nitrogen is substituted with a 4-methoxyphenylmethyl moiety.
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-9-7-14(8-10-17)12-20-18(23)11-16-13-25-19(22-16)21-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLODRGOCKZDRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Schiff bases reduction route . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like NaBH4 or LiAlH4 are commonly used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the formation of secondary amines .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring is known to interact with bacterial lipids, disrupting their biosynthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Classification of Analogs
The compound can be compared to the following classes (Table 1):
Antimicrobial Activity
- N-Phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide: Exhibits moderate activity against S. aureus (MIC = 32 µg/mL) .
- Quinazolinone-thiazole hybrids (e.g., Compound 19): Enhanced antimicrobial potency (MIC = 8–16 µg/mL) due to the quinazolinone moiety .
- Thiazolidinone analogs: Activity varies with substituents; 4-methoxyphenyl groups improve solubility but may reduce membrane penetration .
Enzyme Modulation
Physicochemical Properties
Key Findings and Implications
Bioactivity Optimization : The 4-methoxyphenyl group in the target compound may balance solubility and target engagement, as seen in Compound 19’s glucokinase activation .
Structural Flexibility: Thiazole-acetamides tolerate diverse substituents (e.g., quinazolinone, triazole) for tailored applications .
Synthetic Challenges : Bulky substituents (e.g., naphthyl in ) complicate crystallization, necessitating solvent optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
